(5Z)-3-ethyl-5-[(9-methyl-9H-carbazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
3-ETHYL-5-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining carbazole and imidazole moieties, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps. One common method includes the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazide. This intermediate is then treated with an oxidizing agent such as manganese dioxide in acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-ETHYL-5-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of optoelectronic materials and polymeric materials.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds share the carbazole moiety and exhibit similar biological activities.
3-amino-9-ethylcarbazole: Another related compound with applications in organic synthesis and materials science.
Uniqueness
3-ETHYL-5-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its combination of carbazole and imidazole moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H17N3OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(9-methylcarbazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17N3OS/c1-3-22-18(23)15(20-19(22)24)11-12-8-9-17-14(10-12)13-6-4-5-7-16(13)21(17)2/h4-11H,3H2,1-2H3,(H,20,24)/b15-11- |
InChI Key |
OUYUEXOTFHFGAF-PTNGSMBKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)NC1=S |
Origin of Product |
United States |
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